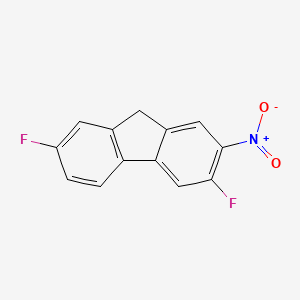

3,7-Difluoro-2-nitro-9h-fluorene

説明

3,7-Difluoro-2-nitro-9H-fluorene (C₁₃H₇F₂NO₂) is a polycyclic aromatic hydrocarbon derivative featuring a fluorene backbone substituted with two fluorine atoms at positions 3 and 7 and a nitro group at position 2. Fluorene derivatives are renowned for their planar, conjugated π-systems, making them valuable in materials science, optoelectronics, and pharmaceutical synthesis. The nitro group (-NO₂) and fluorine substituents impart electron-withdrawing effects, influencing reactivity, solubility, and electronic properties. The molecular weight of 3,7-Difluoro-2-nitro-9H-fluorene is estimated at 247.20 g/mol, calculated based on the molecular formula and atomic masses .

特性

CAS番号 |

2795-55-3 |

|---|---|

分子式 |

C13H7F2NO2 |

分子量 |

247.20 g/mol |

IUPAC名 |

3,7-difluoro-2-nitro-9H-fluorene |

InChI |

InChI=1S/C13H7F2NO2/c14-9-1-2-10-7(4-9)3-8-5-13(16(17)18)12(15)6-11(8)10/h1-2,4-6H,3H2 |

InChIキー |

JKNITGKNXVGUOQ-UHFFFAOYSA-N |

正規SMILES |

C1C2=CC(=C(C=C2C3=C1C=C(C=C3)F)F)[N+](=O)[O-] |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-Difluoro-2-nitro-9H-fluorene typically involves the nitration of 3,7-difluorofluorene. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the 2-position of the fluorene ring .

Industrial Production Methods

Industrial production of 3,7-Difluoro-2-nitro-9H-fluorene follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .

化学反応の分析

Types of Reactions

3,7-Difluoro-2-nitro-9H-fluorene undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.

Substitution: Nucleophiles such as amines or thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

Reduction: 3,7-Difluoro-2-amino-9H-fluorene.

Substitution: Various substituted fluorenes depending on the nucleophile used.

科学的研究の応用

3,7-Difluoro-2-nitro-9H-fluorene has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of dyes and pigments

作用機序

The mechanism of action of 3,7-Difluoro-2-nitro-9H-fluorene involves its interaction with molecular targets through its nitro and fluorine groups. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The fluorine atoms can enhance the compound’s stability and binding affinity to specific targets .

類似化合物との比較

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares 3,7-Difluoro-2-nitro-9H-fluorene with structurally related fluorene derivatives:

Substituent Effects on Properties

- Electron-Withdrawing Groups: The nitro group (-NO₂) at C2 in 3,7-Difluoro-2-nitro-9H-fluorene enhances electrophilic substitution reactivity compared to unsubstituted fluorene.

- Steric and Electronic Differences :

- Fluorine (atomic radius: 0.64 Å) introduces minimal steric hindrance compared to bulkier halogens like bromine (1.14 Å) or iodine (1.33 Å), preserving molecular planarity .

- The electron-withdrawing nature of fluorine (-I effect) stabilizes intermediates in substitution reactions, contrasting with bromine/iodine’s polarizability (+M effect) .

- Solubility and Stability: 9,9-Dialkyl substituents (e.g., dimethyl or dioctyl groups) improve solubility in nonpolar solvents but reduce conjugation efficiency. In contrast, 3,7-Difluoro-2-nitro-9H-fluorene’s lack of alkyl groups may favor crystalline packing, beneficial for semiconductor applications .

生物活性

3,7-Difluoro-2-nitro-9H-fluorene (CAS No. 2795-55-3) is an organic compound that has garnered interest due to its unique structural features and potential biological activities. This compound consists of a fluorene core with two fluorine atoms at the 3 and 7 positions and a nitro group at the 2 position. The molecular formula is , with a molecular weight of approximately 250.21 g/mol. Its distinct electronic properties, influenced by the presence of fluorine and nitro groups, make it a candidate for various pharmacological applications.

Structural Characteristics

The structural arrangement of 3,7-difluoro-2-nitro-9H-fluorene enhances its reactivity and interaction with biological targets. The nitro group can participate in redox reactions, while the fluorine atoms contribute to increased metabolic stability and bioavailability. This combination is significant for medicinal chemistry, as it may lead to compounds with improved therapeutic profiles.

Case Studies and Experimental Data

Several studies have explored the biological activities of similar compounds, providing insights into the potential effects of 3,7-difluoro-2-nitro-9H-fluorene.

-

Antimicrobial Studies : A recent study evaluated fluorene derivatives for their antimicrobial efficacy against various strains:

- Compounds showed significant activity against Staphylococcus aureus and Escherichia coli, with observed zones of inhibition ranging from 8 mm to 11 mm.

- Reference drugs included vancomycin and gentamicin for comparison.

-

Anticancer Activity : In vitro studies assessed the cytotoxicity of related fluorene derivatives against human lung carcinoma (A549) and breast carcinoma (MDA-MB-231) cell lines:

- Certain derivatives exhibited higher cytotoxicity compared to standard treatments like Taxol.

- Mechanistic studies indicated that these compounds could effectively inhibit DHFR, leading to reduced cell proliferation.

Comparative Analysis

To better understand the biological activity of 3,7-difluoro-2-nitro-9H-fluorene, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| 2-Nitrofluorene | Nitro group at position 2 only | Moderate | Low |

| 4-Fluoro-2-nitrofluorene | Fluorine at position 4 | High | Moderate |

| 3,6-Dinitro-9H-fluorene | Two nitro groups | High | High |

| 3-Fluoro-2-nitrophenol | Phenolic structure | Moderate | Low |

This table highlights how the presence and position of functional groups influence both antimicrobial and anticancer activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。